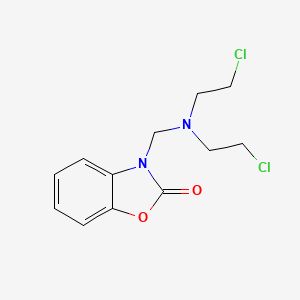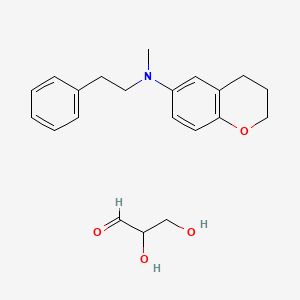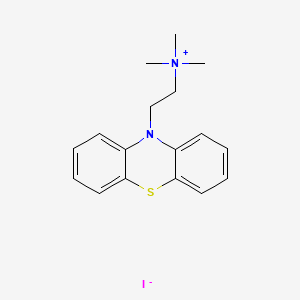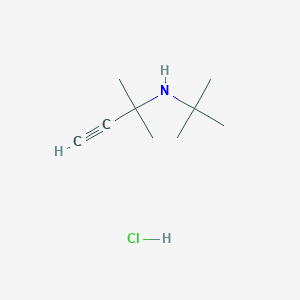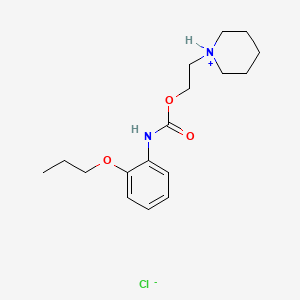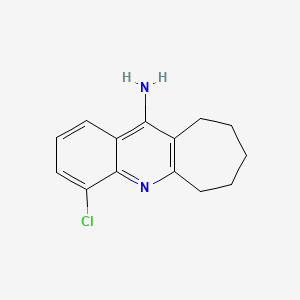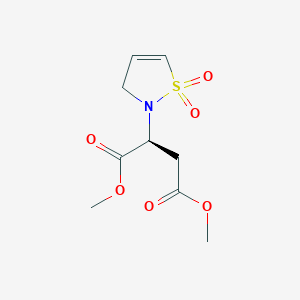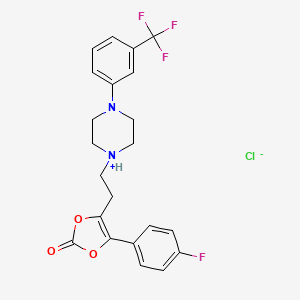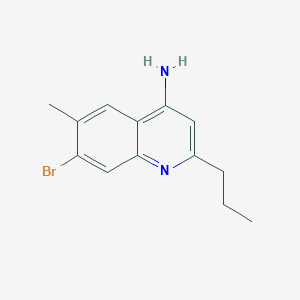
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex chemical compound with the molecular formula C20H16CrN3O10SNa. It is known for its vibrant color and is often used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) involves several steps. The primary route includes the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-7-nitronaphthalene-1-sulfonic acid. The resulting azo compound is then complexed with chromium and sodium ions under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, temperature control, and continuous stirring to facilitate the reaction .
化学反应分析
Types of Reactions
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: It can be reduced to form lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may produce lower oxidation states .
科学研究应用
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid: Another azo compound with similar structural features but different functional groups.
2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid: Known for its use as a dye and indicator in various applications.
Uniqueness
Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is unique due to its specific combination of functional groups and metal ions, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
52455-30-8 |
|---|---|
分子式 |
C20H16CrN3NaO10S |
分子量 |
565.4 g/mol |
IUPAC 名称 |
sodium;chromium(2+);7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate;trihydrate |
InChI |
InChI=1S/C20H13N3O7S.Cr.Na.3H2O/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h1-10,24-25H,(H,28,29,30);;;3*1H2/q;+2;+1;;;/p-3 |
InChI 键 |
AMNUWPJNRKWMFK-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].O.O.O.[Na+].[Cr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


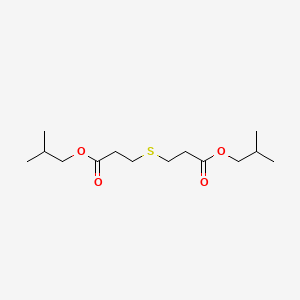
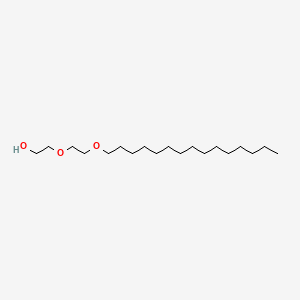

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
